1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Overview
Description
“1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate” is an organic compound with the chemical formula C12H22O6 . It appears as a liquid at room temperature . This compound is one of numerous organic compounds available for life science research .
Molecular Structure Analysis
The molecular weight of “this compound” is 262.3 . Its IUPAC name is diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate . The InChI code isInChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3
. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Complexation with Lanthanide Cations
Research has investigated the electrochemical characterization and complexation behavior of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate towards lanthanide metal ions, demonstrating its potential in the study of metal-organic frameworks and coordination chemistry (Amarandei et al., 2014).
Synthesis and Chemical Reactions
The synthesis of related compounds, such as diethyl 2-(3-methoxypropyl) succinate, showcases methodologies for obtaining esters with specific functional groups, highlighting the versatility of diethyl propanedioate derivatives in organic synthesis (Hua Wen-hao, 2009).
Polymerization Applications
The homopolymerization of 1,8-Dioxan-2-one into high molecular weight poly(trimethylene carbonate) indicates the potential of diethyl propanedioate derivatives in polymer science, especially for biomedical applications (Albertson & Sjöling, 1992).
Applications in Plasticizer Synthesis
Studies have explored the synthesis of new benzoate plasticizers for polyvinyl chloride, utilizing derivatives of diethyl propanedioate as key intermediates. This research contributes to the development of plasticizers with improved compatibility and plasticizing properties (Maydanova et al., 2020).
Transesterification Catalysts
The use of carbonate phosphonium salts in the transesterification of dialkyl carbonates with diols, including diethyl propanedioate derivatives, opens new avenues for the synthesis of cyclic carbonates and linear dicarbonate products, which are significant in the production of green solvents and materials (Selva et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKAMFBDQKRHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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